1-(4-Ethynylphenyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-ethynylphenyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-9-8-13-10(14)2/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZULPSQYKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Synthesis of Imidazole Derivatives
A catalyst-free method for synthesizing 2,4-disubstituted imidazoles from benzimidamides and vinyl azides through [3 + 2] cyclization has been described. The reaction of benzimidamide 1a with (1-azidovinyl) benzene 2a was tested under various conditions, as summarized in the table below. The optimal conditions involve using 1.5 equivalents of 1a , 1.0 equivalent of 2a , and 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in acetonitrile at 80 °C, yielding 89% of the desired product.
| Entry | Catalyst (mol %) | Base (1.5 equiv) | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | I2 (10) | rt | CH3CN | ||
| 2 | I2 (20) | 65 | CH3CN | traces | |
| 3 | I2 (20) | K2CO3 | 65 | CH3CN | 23 |
| 4 | K2CO3 | 65 | CH3CN | 22 | |
| 5 | K2CO3 | 80 | CH3CN | 55 | |
| 6 | K2CO3 | 80 | DCE | 49 | |
| 7 | K2CO3 | 80 | DMF | 67 | |
| 8 | K2CO3 | 80 | DMSO | 55 | |
| 9 | K2CO3 | 80 | toluene | 45 | |
| 10 | Na2CO3 | 80 | CH3CN | 51 | |
| 11 | Cs2CO3 | 80 | CH3CN | 42 | |
| 12 | tBuOK | 80 | CH3CN | 61 | |
| 13 | Et3N | 80 | CH3CN | 44 | |
| 14 | DBU | 80 | CH3CN | 89 | |
| 15 | DBN | 80 | CH3CN | 73 | |
| 16 | DABCO | 80 | CH3CN | 69 | |
| 17 | DBU | 80 | DMSO | 72 | |
| 18 | DBU | 80 | NMP | 65 | |
| 19 | DBU | 80 | H2O | 45 | |
| 20 | 80 | CH3CN | nr |
Reaction conditions, unless otherwise stated: 0.3 mmol of 1a , 0.2 mmol of 2a , 0.3 mmol of base, and 2 mL of solvent were placed in a reaction tube, 8 h, isolated yield.
Chemical Reactions
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole can undergo several types of chemical reactions:
- Oxidation The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or chromium trioxide in acidic medium.
- Reduction The imidazole ring can be reduced under specific conditions, such as hydrogen gas in the presence of a palladium catalyst, to form saturated imidazole derivatives.
- Substitution The phenyl ring can undergo electrophilic substitution reactions, such as nitration with nitric acid and sulfuric acid or halogenation with bromine or chlorine.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Intermediate for Organic Synthesis
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This compound is often synthesized via the Sonogashira coupling reaction, which effectively forms carbon-carbon bonds between terminal alkynes and aryl halides using palladium catalysts.
2. Mechanistic Studies
The unique structural features of this compound facilitate its use in mechanistic studies of chemical reactions. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme and receptor activities.
1. Anticancer Potential
Recent research has demonstrated the anticancer properties of this compound. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The compound induces apoptosis by modulating pro-apoptotic and anti-apoptotic protein levels .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 18.53 | 23–46 |
| Control (5-FU) | HeLa | 39.6 | - |
| Control (MTX) | A549 | 75.87 | - |
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds derived from this structure have shown promising results compared to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Reference (Norfloxacin) | S. aureus | 20 |
| This compound | E. coli | 14 |
| Reference (Ampicillin) | E. coli | 22 |
Industrial Applications
1. Material Science
In materials science, this compound is utilized in the production of advanced materials such as conductive polymers and optoelectronic devices. The compound's ability to form stable structures under various conditions makes it suitable for applications in electronics and photonics.
2. Drug Discovery
The compound is being investigated for its potential therapeutic properties, particularly in drug discovery efforts targeting cancer and infectious diseases. Its unique interactions with biological targets make it a candidate for developing new pharmacological agents .
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazole Derivatives
Key Observations:
- The ethynyl group in the target compound enhances conjugation and rigidity compared to alkyl chains (e.g., butyl in ) or bulky trityl groups .
- Biphenyl-substituted analogs () exhibit extended aromatic systems, which may improve π-π stacking in crystal structures or biological targets but lack the ethynyl group’s reactivity .
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas the ethynyl group offers a balance of moderate electron withdrawal and structural linearity .
Stability and Reactivity
- The ethynyl group may increase susceptibility to oxidation compared to alkyl or aryl substituents but offers opportunities for functionalization via click chemistry .
- Bulky substituents (e.g., trityl in ) enhance steric protection, improving stability under harsh conditions but reducing reactivity .
Biological Activity
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the Sonogashira coupling reaction , which combines a terminal alkyne with an aryl halide in the presence of a palladium catalyst. This method is favored for its efficiency and the mild reaction conditions it requires, often conducted at room temperature with a mild base in an aqueous medium.
Chemical Structure:
- Molecular Formula: C12H11N
- CAS Number: 1824572-21-5
The biological activity of this compound is attributed to its unique structural features. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring may coordinate with metal ions in enzyme active sites. These interactions can modulate enzyme and receptor activities, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound demonstrated significant antiproliferative activity against several cancer cell lines, including HeLa and A549. The compound induced apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 18.53 | 23–46 |
| Control (5-FU) | HeLa | 39.6 | - |
| Control (MTX) | A549 | 75.87 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated that it exhibited moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the imidazole structure can enhance its antibacterial efficacy .
Case Studies
- Anticancer Efficacy Study : In a study assessing the efficacy of imidazole derivatives, this compound was shown to significantly inhibit cell proliferation in tumor cells compared to normal cells. The study reported an apoptosis rate of 68.2% at a concentration of 3.24 µM, indicating its potential as a therapeutic agent for cancer treatment .
- Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activities using the cylinder well diffusion method. Among these, compounds similar to this compound showed promising results against E. coli and B. subtilis, suggesting that structural variations can lead to enhanced biological effects .
Q & A
Q. What are the optimized synthetic routes for 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, and how are reaction conditions validated?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-iodophenyl-substituted imidazole precursors and terminal alkynes under Pd/Cu catalysis . Key steps include:
- Reagent Optimization : Use of tetrakis(dimethylamino)ethylene (TDAE) to enhance coupling efficiency .
- Spectroscopic Validation : IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and ¹H/¹³C NMR (ethynyl proton absence, aromatic proton splitting patterns) confirm structural integrity .
Table 1 : Typical Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | THF | 80 | 72–85 |
Q. How is the purity and structural identity of this compound confirmed?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (MeCN/H₂O, 70:30) assesses purity (>98%) .
- Elemental Analysis : Combustion analysis (C, H, N) matches calculated values within ±0.3% .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between imidazole and phenyl rings .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm, singlet) .
- ¹³C NMR : Ethynyl carbons (δ 80–90 ppm), imidazole carbons (δ 120–140 ppm) .
- FT-IR : C≡C stretch (~2100 cm⁻¹), C-N imidazole ring (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the ethynyl group .
Table 2 : DFT-Calculated Properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.7 |
| Dipole Moment (D) | 3.8 |
Q. How does the compound behave in coordination chemistry, and what structural motifs emerge in metal complexes?
- Methodological Answer :
- Coordination Modes : The imidazole N atom binds to Zn(II) or Cu(II), forming distorted tetrahedral geometries (e.g., Zn–N bond: ~2.0 Å) .
- Supramolecular Assembly : π-Stacking between ethynylphenyl groups creates 1D polymeric chains .
Figure 1 : ORTEP diagram (generated via SHELXL ) showing Zn(II) coordination environment .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Validation : Use R-factor convergence (<0.05) and residual electron density maps (±0.3 eÅ⁻³) to assess model accuracy .
- Software Tools : SHELX for refinement ; PLATON to check for missed symmetry .
Q. What methodologies evaluate the biological activity of this compound and its derivatives?
- Methodological Answer :
- Antifungal Assays : Broth microdilution (MIC: 8–16 µg/mL against Candida albicans) .
- Docking Studies : AutoDock Vina models interactions with fungal CYP51 (binding energy: -9.2 kcal/mol) .
Q. How is environmental stability assessed, and what degradation pathways are identified?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
